2-Nitro-5-(thiocyanato-13C)benzoic Acid Potassium Salt
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Overview
Description
2-Nitro-5-(thiocyanato-13C)benzoic Acid Potassium Salt is a labeled compound used in various scientific research fields. It is a derivative of benzoic acid, where the nitro group is positioned at the second carbon and the thiocyanato group, labeled with carbon-13, is at the fifth carbon. This compound is often used in studies involving stable isotope labeling, which allows researchers to trace and analyze metabolic pathways, environmental pollutants, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-(thiocyanato-13C)benzoic Acid Potassium Salt typically involves the nitration of a benzoic acid derivative followed by thiocyanation. The process begins with the nitration of 5-(thiocyanato-13C)benzoic acid, which is then converted to its potassium salt form. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the incorporation of the carbon-13 isotope .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and stability of the labeled compound. The production facilities are equipped with advanced technologies to handle the synthesis, purification, and packaging of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-5-(thiocyanato-13C)benzoic Acid Potassium Salt undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The thiocyanato group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of 2-amino-5-(thiocyanato-13C)benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-Nitro-5-(thiocyanato-13C)benzoic Acid Potassium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Utilized in diagnostic imaging and as a tracer in pharmacokinetic studies.
Industry: Applied in environmental monitoring to detect and quantify pollutants in air, water, soil, and food.
Mechanism of Action
The mechanism of action of 2-Nitro-5-(thiocyanato-13C)benzoic Acid Potassium Salt involves its role as a labeled compound. The carbon-13 isotope allows for the tracking and analysis of the compound in various systems. In metabolic studies, it helps in identifying and quantifying metabolites, thereby elucidating metabolic pathways. In environmental studies, it serves as a standard for detecting pollutants .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-5-thiocyanatobenzoic acid
- 2-Nitro-5-(thiocyanato-12C)benzoic acid
- 2-Nitro-4-thiocyanatobenzoic acid
Uniqueness
2-Nitro-5-(thiocyanato-13C)benzoic Acid Potassium Salt is unique due to the incorporation of the carbon-13 isotope, which makes it particularly valuable in studies requiring stable isotope labeling. This feature distinguishes it from other similar compounds that do not have the labeled isotope, thereby limiting their use in specific analytical and research applications .
Properties
IUPAC Name |
potassium;5-(azanylidyne(113C)methylsulfanyl)-2-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4S.K/c9-4-15-5-1-2-7(10(13)14)6(3-5)8(11)12;/h1-3H,(H,11,12);/q;+1/p-1/i4+1; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGMQJKWYBTZHW-VZHAHHFWSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC#N)C(=O)[O-])[N+](=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1S[13C]#N)C(=O)[O-])[N+](=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3KN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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